Amprolium

Catalog No.
S518812
CAS No.
137-88-2
M.F
C14H20Cl2N4
M. Wt
315.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amprolium

CAS Number

137-88-2

Product Name

Amprolium

IUPAC Name

5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;chloride;hydrochloride

Molecular Formula

C14H20Cl2N4

Molecular Weight

315.2 g/mol

InChI

InChI=1S/C14H19N4.2ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1

InChI Key

PJBQYZZKGNOKNJ-UHFFFAOYSA-M

SMILES

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl.[Cl-]

Solubility

Soluble in DMSO

Synonyms

Amprol, Amprolium, Amprolium Chloride, Amprolium Hydrochloride, Anticoccid, Chloride, Amprolium, Hydrochloride, Amprolium, Hydrochloride, Noé-Socopharm, Némaprol, Noé Socopharm Hydrochloride, Noé-Socopharm Hydrochloride, Pyridinium, 1-((4-Amino-2-propyl-5-pyrimidinyl)methyl)-2-methyl-, Chloride (1:1)

Canonical SMILES

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl.[Cl-]

Description

The exact mass of the compound Amprolium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755872. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Picolines. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action

Amprolium's mechanism of action is not fully understood, but research suggests it disrupts the parasite's thiamine uptake process. This essential vitamin is crucial for the parasite's energy production and development within the host's intestinal lining. By inhibiting thiamine uptake, amprolium hinders the parasite's lifecycle and reduces its ability to cause disease [].

Efficacy Studies

Amprolium's effectiveness against coccidiosis in poultry has been extensively researched. Studies comparing amprolium to other anticoccidial drugs have shown its efficacy in reducing oocyst shedding (release of parasite eggs in feces) and improving weight gain in infected birds [].

However, research also highlights the potential for parasite resistance to develop with prolonged use of amprolium. Studies have documented Eimeria species developing resistance to amprolium after multiple generations of exposure [].

  • Compound: Amprolium []
  • Origin: Synthetically produced [].
  • Significance: Amprolium functions as a coccidiostat, a medication that prevents and controls coccidiosis, a parasitic disease in poultry caused by Eimeria spp. parasites [, ].

Molecular Structure Analysis

  • Amprolium possesses a unique structure with two key components: a pyrimidine ring and a picolinium ring linked by a methylene bridge [].
  • The presence of positively charged quaternary nitrogens makes amprolium a water-soluble cation [].

Chemical Reactions Analysis

  • The specific details of amprolium synthesis are commercially confidential. However, scientific literature describes a general method for synthesizing similar compounds with a pyrimidine ring structure. This process involves multiple steps, including ring formation and methylation reactions.
  • Amprolium is relatively stable under normal conditions [].
  • As a coccidiostat, amprolium acts through competitive inhibition of thiamine uptake by the parasite Eimeria spp. [, ]. This disrupts the parasite's essential metabolic processes, leading to its death [].

Physical And Chemical Properties Analysis

  • Melting point: 256-258 °C [].
  • Solubility: Amprolium is highly soluble in water (1 in 20) [].
  • Other properties like boiling point and flammability data are not readily available.

Amprolium's mechanism of action relies on its structural similarity to thiamine (vitamin B1) [, ]. This similarity allows amprolium to compete with thiamine for uptake by the parasite Eimeria spp. []. Since thiamine is crucial for the parasite's survival, its deficiency due to amprolium competition leads to stunted growth and eventually death of the parasite [].

  • Amprolium is generally considered safe for poultry at recommended doses []. However, overdosing can cause weight gain suppression and nerve damage (polyneuritis) in broilers [].
  • Amprolium is not approved for use in laying hens due to potential residue issues in eggs [].

Purity

>98% (or refer to the Certificate of Analysis)

Appearance

White to off-white solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

95CO6N199Q

MeSH Pharmacological Classification

Coccidiostats

Other CAS

3053-18-7
121-25-5
137-88-2

Wikipedia

Amprolium chloride hydrochloride

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: el-Sayed MG, Abd el-Aziz MI, el-Kholy MH. Kinetic behaviour of sulphaquinoxaline and amprolium in chickens. Dtsch Tierarztl Wochenschr. 1995 Dec;102(12):481-5. PubMed PMID: 8591749.
2: Greenwood J, Pratt OE. Inhibition of thiamine transport across the blood-brain barrier in the rat by a chemical analogue of the vitamin. J Physiol. 1983 Mar;336:479-86. PubMed PMID: 6875915; PubMed Central PMCID: PMC1198979.
3: Ernst JV, Lindsay DS, Current WL. Control of Isospora suis-induced coccidiosis on a swine farm. Am J Vet Res. 1985 Mar;46(3):643-5. PubMed PMID: 4039545.
4: Molnár K, Ostoros G. Efficacy of some anticoccidial drugs for treating coccidial enteritis of the common carp caused by Goussia carpelli (Apicomplexa: Eimeriidae). Acta Vet Hung. 2007 Mar;55(1):67-76. PubMed PMID: 17385557.

Explore Compound Types